2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^1$$H NMR : The methyl group at the 4-position appears as a singlet at δ ~2.45 ppm. Aromatic protons resonate as doublets or triplets between δ 7.2–8.5 ppm, with splitting patterns dependent on substituent positions.
- $$^{19}$$F NMR : The triflate CF$$_3$$ group resonates at δ ~−78 ppm, while the aromatic fluorine at the 2-position appears at δ ~−110 ppm.
- $$^{13}$$C NMR : The triflate carbon (CF$$3$$) shows a quartet at δ ~120 ppm (J$${C-F}$$ ≈ 320 Hz). The nitro-bearing carbon resonates at δ ~145 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
The molecular ion peak ([M]$$^+$$) appears at m/z 303.19. Fragmentation patterns include loss of the triflate group (–SO$$3$$CF$$3$$, m/z 179) and subsequent cleavage of the nitro group (–NO$$_2$$, m/z 133).
| Spectroscopic Feature | Characteristic Signal |
|---|---|
| $$^1$$H NMR (methyl) | δ 2.45 ppm (s, 3H) |
| $$^{19}$$F NMR (triflate) | δ −78 ppm (q, J = 9.7 Hz) |
| IR (S=O stretch) | 1400 cm$$^{-1}$$ |
Comparative Analysis with Related Aryl Triflates
Substituent Effects on Reactivity
- Electron-Withdrawing Groups : The nitro group at the 5-position enhances the triflate’s leaving-group ability compared to non-nitrated analogues (e.g., 4-fluorophenyl triflate).
- Steric Effects : The methyl group at the 4-position introduces steric hindrance, reducing nucleophilic substitution rates compared to unsubstituted aryl triflates.
- Electronic Effects : Fluorine at the 2-position directs electrophilic substitution to the 5-position, as observed in nitration reactions of fluorotoluenes.
Structural Comparisons
The triflate group’s weak coordination to metal centers, as seen in silver triflate-mediated reactions, contrasts with halogenated analogues (e.g., aryl chlorides), which exhibit stronger metal-binding tendencies. This property makes this compound valuable in catalysis and polymer synthesis.
Properties
IUPAC Name |
(2-fluoro-4-methyl-5-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO5S/c1-4-2-5(9)7(3-6(4)13(14)15)18-19(16,17)8(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQGIOUVLGMFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate typically involves the reaction of 2-Fluoro-4-methyl-5-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The general reaction scheme is as follows:
2-Fluoro-4-methyl-5-nitrophenol+Trifluoromethanesulfonic anhydride→2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Reduction: The major product is 2-Fluoro-4-methyl-5-aminophenyl trifluoromethanesulphonate.
Oxidation: Products include 2-Fluoro-4-carboxy-5-nitrophenyl trifluoromethanesulphonate and other oxidized derivatives.
Scientific Research Applications
1. Organic Synthesis:
The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development. Its ability to undergo nucleophilic substitution reactions facilitates the creation of various derivatives that can be further modified for specific applications.
2. Biochemical Assays:
Due to its electrophilic nature, 2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate can be utilized in biochemical assays to study enzyme activity and protein interactions. It forms stable covalent bonds with target proteins, providing insights into their functions and mechanisms .
3. Medicinal Chemistry:
This compound is explored as a building block for drug development, particularly targeting specific enzymes or receptors. Research indicates that derivatives synthesized from this compound exhibit promising biological activities, including anticancer properties .
Case Studies in Medicinal Chemistry
- Synthesis of Anticancer Agents: Derivatives of this compound have been synthesized and evaluated for their anticancer activity. Modifications aimed at enhancing selectivity towards cancer cell lines have shown significant promise.
- Inhibition Studies: Compounds derived from this triflate have demonstrated inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications against various diseases .
Summary of Key Reactions
The primary reactions involving this compound include:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate involves its reactivity with nucleophiles and electrophiles. The trifluoromethanesulphonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The nitro group can participate in redox reactions, altering the electronic properties of the compound and influencing its reactivity.
Comparison with Similar Compounds
Research Findings and Trends
- Catalytic Efficiency : Studies suggest that electron-withdrawing substituents in aryl triflates (e.g., nitro groups) significantly accelerate cross-coupling reactions compared to alkyl triflates. For example, the target compound’s nitro group may reduce catalyst loading requirements in Suzuki reactions .
- Thermal Stability : Metal triflates like zinc triflate exhibit exceptional thermal stability (>600°C), making them suitable for high-temperature processes, whereas aryl triflates decompose at lower temperatures but offer superior leaving-group reactivity .
- Safety Innovations: Recent advancements in handling triflates emphasize inert-atmosphere techniques and moisture-free environments to mitigate corrosion and decomposition risks .
Biological Activity
2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate (CAS Number: 1980076-30-9) is a chemical compound with significant potential in organic synthesis and biological applications. Its unique structural features, including a trifluoromethanesulfonate group, enhance its reactivity, making it a valuable intermediate in various chemical reactions. This article delves into the biological activity of this compound, examining its mechanisms, potential applications, and relevant research findings.
- Molecular Formula : C₈H₅F₄NO₅S
- Molecular Weight : 303.188 g/mol
- Appearance : Yellow crystalline powder
- Melting Point : 52-55 °C
- Boiling Point : 331.4 °C at 760 mmHg
The trifluoromethanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. The presence of both fluoro and nitro groups enhances its electrophilic character, allowing for diverse chemical transformations.
The biological activity of this compound primarily arises from its reactivity with nucleophiles and electrophiles. The trifluoromethanesulfonate moiety promotes nucleophilic substitution, while the nitro group can participate in redox reactions, modifying the compound's electronic properties and influencing its reactivity.
Key Reactions:
- Nucleophilic Substitution : The trifluoromethanesulfonate group allows for various substituted phenyl derivatives.
- Reduction : The nitro group can be reduced to an amino group under specific conditions.
- Oxidation : The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Nitrophenyl trifluoromethanesulfonate | 17763-80-3 | Contains a nitro group; used in nucleophilic substitutions |
| 4-Fluoro-2-methyl-5-nitrophenyl trifluoromethanesulfonate | 1820734-74-4 | Similar structure; utilized in organic synthesis |
| Trifluoromethanesulfonic acid p-nitrophenyl ester | Not specified | Related to electrophilic aromatic substitution reactions |
The unique combination of functional groups in this compound enhances its electrophilicity compared to similar compounds, making it particularly valuable in synthetic chemistry and potential pharmaceutical applications.
Case Studies and Research Findings
Research indicates that compounds containing nitro and fluoro groups often interact with biological targets, potentially affecting enzyme mechanisms and cellular pathways. For instance, studies have shown that similar compounds can exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties.
Potential Applications:
- Organic Synthesis : Utilized as a reagent for forming carbon-carbon and carbon-heteroatom bonds.
- Biological Research : Employed as a probe for investigating enzyme mechanisms and biological pathways.
- Pharmaceutical Development : Potential use in developing new therapeutic agents due to its reactivity and structural characteristics.
Safety and Handling
As with many chemical compounds, safety precautions are essential when handling this compound. It can cause severe eye damage upon contact and may produce respiratory irritation. Proper protective equipment should be used to minimize exposure risks .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate?
- Methodological Answer : The synthesis typically involves sequential nitration and sulfonation. For example:
Nitration : Aromatic nitration of fluorinated precursors using 69% nitric acid in dichloromethane with Yb(OTf)₃ as a catalyst (yields ~85%) .
Sulfonation : Reaction with trifluoromethanesulfonic anhydride (TFAA) in anhydrous dichloromethane under inert atmosphere, monitored by ¹⁹F NMR for completion .
- Critical Consideration : Ensure strict control of reaction temperature (<0°C) to avoid decomposition of the nitro group.
| Step | Reagents/Conditions | Yield (%) | Key Analytical Check |
|---|---|---|---|
| Nitration | HNO₃ (69%), Yb(OTf)₃, DCM, 0°C | 85 | TLC (Rf = 0.3, hexane:EtOAc 3:1) |
| Sulfonation | TFAA, DCM, -10°C, N₂ | 78 | ¹⁹F NMR (δ -72 ppm, CF₃ group) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Critical for confirming triflate (-SO₂CF₃) and aromatic fluorine signals (δ -72 ppm and δ -110 to -115 ppm, respectively) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation). Use SHELXL for refinement, targeting R-factor < 0.05 .
- IR Spectroscopy : Confirm sulfonate ester (asymmetric S=O stretch at 1420–1350 cm⁻¹) and nitro group (1520 cm⁻¹) .
Q. How can researchers address stability challenges during storage?
- Methodological Answer :
- Store under inert gas (Ar) at -20°C in amber vials to prevent hydrolysis of the triflate group.
- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer :
- Electronic Effects : The nitro group (-NO₂) at C5 acts as a strong electron-withdrawing group, activating the C2-fluoro position for NAS. Computational studies (DFT, B3LYP/6-311+G*) predict a 15 kcal/mol lower activation energy at C2 vs. C4 .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance leaving-group departure. Kinetic studies using Eyring plots show Δ‡H = 28 kJ/mol in DMF vs. 35 kJ/mol in THF .
| Position | Hammett σ⁺ Constant | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| C2-F | +1.24 | 12.3 |
| C4-CH₃ | -0.17 | 27.8 |
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine using SHELXL-2018:
- Apply TWIN/BASF commands for twinned crystals.
- Target data-to-parameter ratio > 15 to ensure reliability .
- Example: A related triflate derivative showed torsion angles of 85.2° between the nitro and triflate groups, confirmed via Hirshfeld surface analysis .
Q. What strategies improve catalytic efficiency in reactions using this compound as an intermediate?
- Methodological Answer :
- Catalyst Design : Pair with Lewis acids like Hf(OTf)₄ (0.5 mol%) to enhance electrophilicity. In Friedel-Crafts alkylation, Hf(OTf)₄ increased yield from 45% to 92% .
- Microwave Assistance : Reduce reaction time from 24h to 30 min (80°C, 300 W) while maintaining regioselectivity .
| Catalyst | Reaction Type | Yield (%) | Selectivity (para:ortho) |
|---|---|---|---|
| None | NAS | 45 | 1:0.3 |
| Hf(OTf)₄ | NAS | 92 | 1:0.1 |
Data Contradiction Analysis
- Nitration Catalysts : reports Yb(OTf)₃ as effective, while other studies use Hf(OTf)₄. Resolution: Yb(OTf)₃ is optimal for nitro-group retention, whereas Hf(OTf)₄ suits alkylation .
- Hydrolytic Stability : Conflicting reports on triflate stability. Key factor: Moisture levels >50 ppm degrade the compound within hours; use molecular sieves (3Å) in reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
